

Unveiling VU0080241: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

NASHVILLE, Tenn. – **VU0080241**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4), presents a significant research tool for investigating the therapeutic potential of targeting this receptor in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological activity of **VU0080241** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

VU0080241 is a small molecule belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. Its systematic IUPAC name is 1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine. The compound is a solid powder, soluble in dimethyl sulfoxide (DMSO), and should be stored at -20°C for long-term stability.

Table 1: Chemical and Physical Properties of VU0080241



Property	Value	Source	
CAS Number	393845-24-4	[1]	
Molecular Formula	C19H23N5	[1]	
Molecular Weight	321.42 g/mol	[1]	
Appearance	Solid powder	MedKoo Biosciences	
Solubility	Soluble in DMSO	MedKoo Biosciences	
Storage	-20°C (long-term)	[1]	

Pharmacological Profile

VU0080241 acts as a positive allosteric modulator of mGluR4, meaning it does not directly activate the receptor but rather enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced and safer pharmacological intervention compared to direct-acting agonists.

Table 2: Pharmacological Data for VU0080241

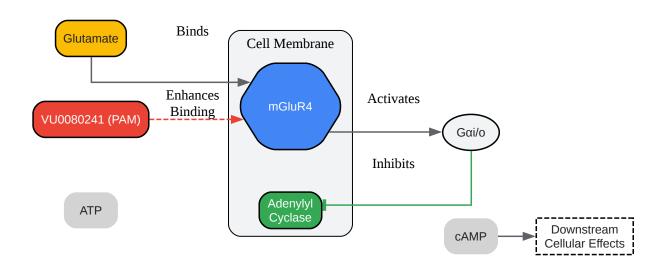
Parameter	Value	Description	Source
EC50	~5 μM	The concentration of VU0080241 that produces half-maximal potentiation of the glutamate response at mGluR4.	[2]

While detailed selectivity and in vivo efficacy data for **VU0080241** are not extensively published in publicly available literature, its characterization as a selective mGluR4 PAM suggests a favorable profile for research purposes. Further studies are required to fully elucidate its activity at other mGluR subtypes and its therapeutic potential in animal models of disease.

Signaling Pathway



Metabotropic glutamate receptor 4 is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαi/o subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, **VU0080241** enhances this glutamate-mediated signaling pathway.



Click to download full resolution via product page

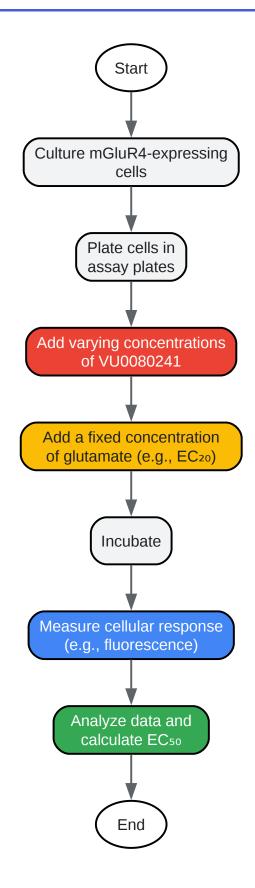
Caption: mGluR4 signaling pathway modulated by VU0080241.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **VU0080241** are typically found in the primary scientific literature. While a specific, publicly available, step-by-step synthesis protocol for **VU0080241** is not readily available, the general synthesis of pyrazolo[3,4-d]pyrimidine derivatives is well-documented.

The determination of the EC₅₀ value for **VU0080241** would involve a functional assay, such as a calcium mobilization assay or a cAMP assay, in a cell line expressing recombinant mGluR4. A general workflow for such an experiment is outlined below.





Click to download full resolution via product page

Caption: Generalized workflow for determining the EC₅₀ of **VU0080241**.



Conclusion

VU0080241 is a valuable pharmacological tool for the study of mGluR4 function. Its positive allosteric modulatory activity provides a means to selectively enhance the receptor's signaling in a manner that more closely mimics physiological activation. This in-depth technical guide serves as a foundational resource for researchers aiming to utilize **VU0080241** in their investigations into the role of mGluR4 in health and disease. Further characterization of its in vivo properties and selectivity will be crucial for its potential translation into therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Allosteric Modulators for mGlu Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical in vivo efficacy of two 9-dihydrotaxane analogues against human and murine tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling VU0080241: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683068#chemical-structure-and-properties-of-vu0080241]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com